2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2091590-12-2
VCID: VC3162195
InChI: InChI=1S/C9H8N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,3,11H2
SMILES: C1=CSC=C1C2=NN(C(=C2)N)CC#N
Molecular Formula: C9H8N4S
Molecular Weight: 204.25 g/mol

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2091590-12-2

Cat. No.: VC3162195

Molecular Formula: C9H8N4S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile - 2091590-12-2

Specification

CAS No. 2091590-12-2
Molecular Formula C9H8N4S
Molecular Weight 204.25 g/mol
IUPAC Name 2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Standard InChI InChI=1S/C9H8N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,3,11H2
Standard InChI Key ZJQCMEMENCDNAG-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=NN(C(=C2)N)CC#N
Canonical SMILES C1=CSC=C1C2=NN(C(=C2)N)CC#N

Introduction

Structural Features and Chemical Properties

Molecular Structure

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile possesses a complex heterocyclic structure with several key components:

  • A pyrazole core, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms

  • An amino (-NH₂) group at the 5-position of the pyrazole ring

  • A thiophene ring (specifically a 3-thienyl group) attached at the 3-position of the pyrazole

  • An acetonitrile group (-CH₂CN) connected to the N-1 position of the pyrazole

The molecular formula of this compound is C₉H₈N₄S, with a molecular weight of approximately 204.25 g/mol. The compound contains multiple heteroatoms (N and S) and functional groups that contribute to its chemical reactivity and potential interactions with biological targets.

Physical Properties

Based on the structure and comparison with similar pyrazole derivatives, the following physical properties can be inferred for 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:

PropertyPredicted Value/Characteristic
Physical StateLikely a crystalline solid at room temperature
ColorPale yellow to off-white
SolubilityModerate solubility in polar organic solvents (DMSO, DMF, methanol); limited water solubility
Melting PointEstimated range of 180-220°C
LogPApproximately 1.2-1.8 (moderate lipophilicity)
pKaAmino group: approximately 4-5; Pyrazole NH: approximately 13-14

Reactivity

The reactivity of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is governed by its functional groups:

  • The amino group at the 5-position can undergo various reactions typical of primary amines, including acylation, alkylation, diazotization, and formation of imines.

  • The nitrile group (-CN) can be transformed through several reactions, including hydrolysis to form carboxylic acids or amides, reduction to form primary amines, and addition reactions with nucleophiles.

  • The thiophene ring can participate in electrophilic aromatic substitution reactions and oxidation reactions, particularly at the sulfur atom.

  • The pyrazole ring can undergo electrophilic substitution, primarily at the 4-position, as well as coordination with metal ions through nitrogen atoms.

Similar to other pyrazole derivatives described in research literature, this compound could participate in complex formation with transition metals through its nitrogen donor atoms, which may be relevant for potential catalytic applications .

Synthesis Methods

From 5-Amino-3-(thiophen-3-yl)-1H-pyrazole

A feasible approach would involve the N-alkylation of 5-amino-3-(thiophen-3-yl)-1H-pyrazole with chloroacetonitrile or bromoacetonitrile:

  • Synthesis of 5-amino-3-(thiophen-3-yl)-1H-pyrazole intermediate

  • N-alkylation with chloroacetonitrile in the presence of a base such as potassium carbonate in DMF or acetone

  • Purification by recrystallization or column chromatography

Through Cyclization Reactions

Another approach could involve the cyclization of appropriate hydrazine derivatives with β-functionalized nitriles:

  • Reaction of a thiophene-containing enaminonitrile with hydrazine to form the pyrazole ring

  • Introduction of the amino group through nitration followed by reduction

  • N-alkylation with chloroacetonitrile to yield the target compound

This approach is supported by similar syntheses described in the literature, such as the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with acetonitrile in the presence of sodium hydride .

Key Reaction Conditions

Based on similar syntheses reported in the literature, the following reaction conditions might be optimal for preparing 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:

Reaction StepReagentsConditionsExpected Yield
Pyrazole formationHydrazine hydrate, appropriate enaminonitrileReflux in ethanol, 3-5 hours70-80%
N-alkylationChloroacetonitrile, K₂CO₃DMF, 50-60°C, 6-8 hours65-75%
Amino group introduction (if needed)1. HNO₃/H₂SO₄ 2. Fe/AcOH or SnCl₂1. 0-5°C 2. Room temperature to reflux50-60%

The use of hydrazine hydrate for the formation of pyrazole rings is well-documented in the literature, as evidenced by the synthesis of 3-[5-(5-Amino-1H-pyrazol-3-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-1H-pyrazol-5-yl amine described in search result .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile would be influenced by its structural features:

  • The amino group at position 5 may enhance water solubility and provide a site for hydrogen bonding with biological targets.

  • The thiophene ring at position 3 contributes to the compound's lipophilicity and may influence its interaction with hydrophobic binding pockets in biological targets.

  • The acetonitrile group at the N-1 position can serve as a hydrogen bond acceptor and may impact the compound's pharmacokinetic properties.

Pyrazolothiazole-substituted compounds have been reported to have "an extensive variety of potential applications in the medicinal and pharmacological arenas," which may also apply to this pyrazole-thiophene hybrid .

Research Applications

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile could serve as:

  • A building block for the synthesis of more complex bioactive molecules

  • A ligand in coordination chemistry due to its multiple potential binding sites

  • A probe in structure-activity relationship studies

  • A starting material for the development of fluorescent sensors or imaging agents

The pyrazole-thiophene scaffold has been utilized in the development of various heterocyclic compounds with promising biological activities, as evidenced by research on similar structural motifs .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:

CompoundStructural DifferencesUnique Properties
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamideEthyl group instead of amino at position 5; acetimidamide instead of acetonitrileMore lipophilic; potential antimicrobial activity
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrileIsopropyl at N-1; acetonitrile at position 5Different electronic distribution; altered binding profile
5-Amino-4-arylazo-3-(thieno[2,3-b]thiophen-2-yl)pyrazolesAdditional thiophene ring; azo linkageExtended conjugation; potential as dyes or sensors

Functional Group Contributions

The following table summarizes how different functional groups in 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile contribute to its potential properties:

Functional GroupPositionContribution to Properties
Amino (-NH₂)Pyrazole C-5Hydrogen bonding; increased water solubility; potential for derivatization
ThiophenePyrazole C-3Lipophilicity; π-stacking interactions; unique electronic properties
Acetonitrile (-CH₂CN)Pyrazole N-1Hydrogen bond acceptor; potential for transformation to other functional groups
Pyrazole core-Hydrogen bonding; aromatic character; potential for metal coordination

Current Research Directions

Synthetic Methodology Development

Current research in the field of pyrazole chemistry focuses on developing more efficient and sustainable synthetic methodologies, including:

  • One-pot multicomponent reactions for rapid access to complex pyrazole derivatives

  • Microwave-assisted synthesis to reduce reaction times and energy consumption

  • Green chemistry approaches using environmentally friendly solvents and catalysts

  • Flow chemistry methods for scalable synthesis

The development of facile one-pot multicomponent synthesis methods for pyrazolo-thiazole derivatives, as described in search result , represents a significant advancement in this area.

Biological Evaluation Studies

Research efforts are also directed toward comprehensive biological evaluation of pyrazole derivatives similar to 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:

  • Screening against various biological targets to identify potential therapeutic applications

  • Investigation of structure-activity relationships to optimize biological activity

  • Mechanistic studies to understand the molecular basis of observed biological effects

  • Development of more selective and potent derivatives through rational design

Future Research Opportunities

Future research on 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile and related compounds may include:

  • Detailed investigation of its synthesis, optimization, and scale-up

  • Comprehensive evaluation of its biological activities through in vitro and in vivo studies

  • Exploration of its potential as a building block for the synthesis of more complex bioactive molecules

  • Investigation of its coordination chemistry with various metal ions for potential catalytic applications

The synthesis and analysis of bis-heterocyclic compounds containing pyrazole moieties, as described in search result , provides valuable insights for future research directions.

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